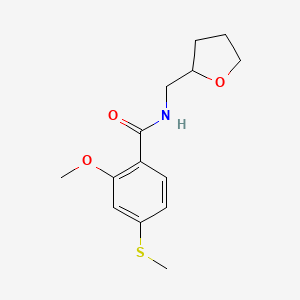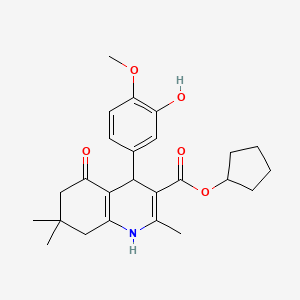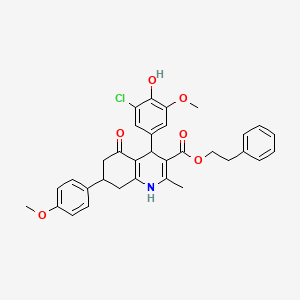
2-methoxy-4-(methylthio)-N-(tetrahydro-2-furanylmethyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-methoxy-4-(methylthio)-N-(tetrahydro-2-furanylmethyl)benzamide, commonly known as MTFB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MTFB belongs to the class of benzamide derivatives and has been synthesized using various methods.
作用机制
The exact mechanism of action of MTFB is not fully understood. However, it has been proposed that MTFB exerts its therapeutic effects by inhibiting the activity of certain enzymes and signaling pathways. MTFB has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. MTFB has also been reported to inhibit the activity of protein kinase C (PKC), an enzyme that is involved in various cellular processes, including cell proliferation and differentiation.
Biochemical and Physiological Effects:
MTFB has been shown to exhibit various biochemical and physiological effects. It has been reported to inhibit the proliferation of cancer cells and induce apoptosis (programmed cell death) in cancer cells. MTFB has also been shown to reduce inflammation and pain in animal models of inflammation. Additionally, MTFB has been reported to protect neurons from oxidative stress and reduce the severity of motor deficits in animal models of Parkinson's disease.
实验室实验的优点和局限性
MTFB has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it exhibits potent therapeutic effects in various animal models. However, there are also some limitations to using MTFB in lab experiments. MTFB has low solubility in water, which can make it difficult to administer to animals. Additionally, the exact mechanism of action of MTFB is not fully understood, which can make it challenging to interpret experimental results.
未来方向
There are several future directions for MTFB research. One area of interest is the development of more efficient synthesis methods for MTFB. Another area of interest is the investigation of the potential therapeutic applications of MTFB in human diseases. Additionally, further research is needed to fully understand the mechanism of action of MTFB and to identify potential side effects and limitations of its use in humans.
In conclusion, MTFB is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It has been synthesized using various methods and has been shown to exhibit antitumor, anti-inflammatory, and neuroprotective properties. While there are some limitations to using MTFB in lab experiments, further research is needed to fully understand its potential therapeutic applications and limitations.
合成方法
MTFB can be synthesized using various methods. One of the most commonly used methods involves the condensation reaction between 2-methoxy-4-nitrobenzoic acid and tetrahydro-2-furanmethanamine, followed by reduction with sodium borohydride and treatment with methylthiol chloride. The final product is obtained after purification using column chromatography.
科学研究应用
MTFB has been extensively studied for its potential therapeutic applications. It has been reported to exhibit antitumor, anti-inflammatory, and analgesic properties. MTFB has also been investigated for its potential as a neuroprotective agent and for the treatment of Parkinson's disease.
属性
IUPAC Name |
2-methoxy-4-methylsulfanyl-N-(oxolan-2-ylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO3S/c1-17-13-8-11(19-2)5-6-12(13)14(16)15-9-10-4-3-7-18-10/h5-6,8,10H,3-4,7,9H2,1-2H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIPZBFYFBKGCRJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)SC)C(=O)NCC2CCCO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-methoxy-4-(methylsulfanyl)-N-(tetrahydrofuran-2-ylmethyl)benzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(1-{1-[2-(1H-pyrazol-1-yl)acetyl]-4-piperidinyl}-1H-pyrazol-5-yl)cyclopentanecarboxamide](/img/structure/B4928055.png)
![3-chloro-N-{2-[(4-chlorobenzyl)thio]ethyl}-4-methoxybenzenesulfonamide](/img/structure/B4928056.png)
![2-phenoxyethyl 4-[4-(benzyloxy)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B4928058.png)

![[4-anilino-2-(4-bromophenyl)-5-oxo-1-phenyl-2,5-dihydro-1H-pyrrol-3-yl]acetic acid](/img/structure/B4928071.png)
![N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-phenylbutanamide](/img/structure/B4928075.png)
![2,6-di-tert-butyl-4-{[2-(3-pyridinyl)-1-piperidinyl]methyl}phenol hydrochloride](/img/structure/B4928082.png)
![3-{[(5-{[(4-carboxyphenyl)amino]carbonyl}-2-methylphenyl)sulfonyl]amino}benzoic acid](/img/structure/B4928093.png)

![benzyl 4-{[(5-bromo-2-methoxyphenyl)sulfonyl]oxy}benzoate](/img/structure/B4928113.png)
![N~2~-(3,4-dimethylphenyl)-N~1~-[2-(4-fluorophenoxy)ethyl]-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B4928131.png)
![2,2-dibromo-N'-[(2-bromo-1-methylcyclopropyl)carbonyl]-1-methylcyclopropanecarbohydrazide](/img/structure/B4928137.png)
![N-[2-(2-chlorophenyl)-2-(diethylamino)ethyl]-4-methyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B4928146.png)